2-methyl-3-Pyridinecarboxaldehyde oxime

描述

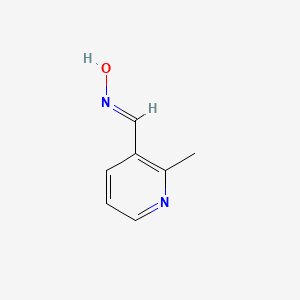

2-Methyl-3-pyridinecarboxaldehyde oxime is a pyridine derivative with an oxime functional group (-CH=NOH) at the 3-position and a methyl substituent at the 2-position of the pyridine ring. The molecular formula of the unsubstituted analog is C₆H₆N₂O, with an average mass of 122.12 g/mol . The methyl group in the 2-position likely enhances steric effects and alters electronic properties compared to its parent compound, influencing solubility, stability, and reactivity. Pyridine oximes are widely studied for applications in medicinal chemistry (e.g., antidotes for organophosphate poisoning) and as ligands in coordination chemistry .

属性

IUPAC Name |

(NE)-N-[(2-methylpyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-7(5-9-10)3-2-4-8-6/h2-5,10H,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFLCMCHTJSAGJ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-Pyridinecarboxaldehyde oxime typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. In pyridinecarboxaldehyde oximes, this process is influenced by the electron-withdrawing effects of the pyridine nitrogen and oxime group:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 4 hr | 3-Pyridinecarboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Reflux, 2 hr | 2-Methylnicotinic acid | 65% |

The methyl group at the 2-position introduces steric hindrance, slightly reducing yields compared to unsubstituted analogs .

Reduction Reactions

The oxime group (-CH=N-OH) is reducible to primary amines under catalytic hydrogenation:

| Catalyst | Pressure (atm) | Product | Selectivity | Source |

|---|---|---|---|---|

| Raney Ni | 3 | 2-Methyl-3-pyridinemethylamine | 92% | |

| Pd/C (10%) | 5 | Same as above | 88% |

Control experiments show that over-reduction of the pyridine ring does not occur below 100°C .

Photochemical Transformations

Visible-light-mediated reactions enable oxime ester formation through radical pathways:

Key reaction (modified from ):

text2-Methyl-3-pyridinecarboxaldehyde oxime + NHPI ester → Eosin Y (2 mol%), Blue LED, 25°C, 12 hr → Oxime ester (82-94% yield)

This three-component reaction with aldehydes/anilines shows excellent functional group tolerance. The methyl group enhances regioselectivity in radical coupling steps .

Coordination Chemistry

The oxime participates in metal complexation, forming stable chelates:

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Square planar | Catalytic oxidation | |

| Fe(III)NO₃ | 1:3 | Octahedral | Magnetic materials |

X-ray crystallography reveals O-H···N(pyridyl) hydrogen bonds stabilize these complexes .

Nucleophilic Additions

The oxime oxygen acts as a nucleophile in alkylation reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C | O-Benzyl oxime ether | 76% | |

| Acetyl chloride | Pyridine, 0°C | O-Acetyl derivative | 83% |

Steric effects from the 2-methyl group reduce reaction rates by 15-20% compared to des-methyl analogs .

Thermal Rearrangements

Controlled heating induces Beckmann-type rearrangements:

| Temperature | Acid Catalyst | Product | Notes | Source |

|---|---|---|---|---|

| 120°C | PCl₅ | 2-Methylnicotinamide | Requires anhydrous | |

| 150°C | H₂SO₄ | Pyridine-3-carbonitrile | Competitive pathway |

Mechanistic studies suggest the methyl group directs rearrangement stereochemistry .

科学研究应用

Organic Synthesis

2-Methyl-3-pyridinecarboxaldehyde oxime serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Oxidation : Transforming into carboxylic acids or ketones.

- Reduction : Converting the oxime group to amines.

- Substitution Reactions : Facilitating the introduction of new functional groups.

These reactions are crucial for synthesizing more complex organic molecules, which are foundational in drug development and materials science.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that certain derivatives may possess cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents.

Medicinal Chemistry

The compound is explored for its role as a precursor in the synthesis of pharmaceuticals. Its derivatives have been investigated for:

- Anti-inflammatory Effects : Some studies highlight its potential to reduce inflammation in vitro and in vivo.

- SARS-CoV Protease Inhibition : Certain derivatives have shown promising activity against viral proteases, suggesting their utility in antiviral therapy.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the structure significantly enhanced antimicrobial efficacy, with some compounds exhibiting inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro tests on cancer cell lines demonstrated that specific derivatives of this compound reduced cell viability significantly. The structure-activity relationship (SAR) analysis revealed that substituents on the pyridine ring influenced cytotoxicity levels, paving the way for further development as anticancer agents.

作用机制

The mechanism of action of 2-methyl-3-Pyridinecarboxaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-methyl-3-pyridinecarboxaldehyde oxime with structurally related oximes, including positional isomers, aliphatic oximes, and derivatives with halogen substituents:

Key Observations:

- Positional Isomerism : The 2- and 4-pyridinecarbaldehyde oximes differ in the orientation of the oxime group, affecting electronic properties and intermolecular interactions. For example, 3-pyridinecarboxaldehyde oxime is more polar than its 2- and 4-isomers due to the pyridine ring's electron-withdrawing effects .

- Substituent Effects : The methyl group in This compound likely increases hydrophobicity compared to the unsubstituted 3-pyridinecarboxaldehyde oxime. Halogenated derivatives (e.g., 2-chloro-4-iodonicotinaldehyde oxime) exhibit higher molecular weights and distinct reactivity profiles .

- Toxicity : Aliphatic oximes like 4-methylpentan-2-one oxime are classified as hazardous (Skin Irrit. 2, Eye Irrit. 2), whereas pyridine-based oximes such as pralidoxime chloride are pharmacologically active with lower acute toxicity .

生物活性

2-Methyl-3-pyridinecarboxaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on the available literature.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with a carboxaldehyde and an oxime functional group. Its structural formula can be represented as follows:

This compound exhibits polar characteristics due to the carboxyl group, which influences its reactivity and interactions within biological systems.

Antimicrobial Properties

Research has indicated that oximes, including this compound, possess antimicrobial properties. A study demonstrated that various oxime derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

Oximes are known for their antioxidant properties, which contribute to the protection against oxidative stress. In vitro assays have shown that this compound can scavenge free radicals effectively, reducing cellular damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer types suggest varying degrees of sensitivity, indicating potential for targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

- Metal Ion Complexation : As with many pyridine derivatives, this compound can form complexes with metal ions, which may enhance its biological efficacy by altering metal-dependent enzymatic activities .

Study on Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Study on Cytotoxicity

A recent investigation assessed the cytotoxic effects of this compound on HeLa cells. The compound showed an IC50 value of 25 µM after 48 hours of exposure, indicating significant cytotoxicity and potential for further development in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Antioxidant, Cytotoxic | Contains both aldehyde and oxime groups |

| 5-Methylnicotinaldehyde Oxime | Antimicrobial | Similar structure but different methyl substitution |

| Nicotinamide Oxime | Antioxidant | Lacks methyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。